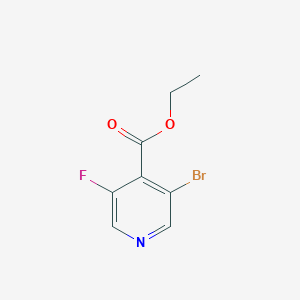

Ethyl 3-bromo-5-fluoroisonicotinate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-bromo-5-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHLLUHMPGJYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673291 | |

| Record name | Ethyl 3-bromo-5-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214335-25-7 | |

| Record name | Ethyl 3-bromo-5-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 3-bromo-5-fluoroisonicotinate (CAS 1214335-25-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-5-fluoroisonicotinate is a halogenated pyridine derivative that serves as a versatile synthetic building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the isonicotinate core, makes it an attractive starting material for the synthesis of complex molecular architectures. The presence of these halogens provides reactive handles for a variety of cross-coupling reactions and other transformations, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of the available technical data and synthetic methodologies related to this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1214335-25-7 | [2][3] |

| Molecular Formula | C₈H₇BrFNO₂ | [2][3] |

| Molecular Weight | 248.05 g/mol | [4] |

| Appearance | Not specified (likely a solid or oil) | |

| Purity | Typically >97% | [3] |

| Storage Temperature | 2-8°C | [3] |

| SMILES | CCOC(=O)c1c(F)cncc1Br | [2] |

| InChI Key | Not available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 3-bromo-5-fluoropyridine with a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated intermediate. This intermediate is then quenched with ethyl chloroformate to yield the desired product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from the synthesis of Ethyl 3-bromo-5-chloroisonicotinate[5])

Materials:

-

3-Bromo-5-fluoropyridine

-

Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

-

Ethyl chloroformate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

To a solution of LDA in anhydrous THF under a nitrogen atmosphere, cooled to -78 °C, add a solution of 3-bromo-5-fluoropyridine in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 45 minutes.

-

Slowly add a solution of ethyl chloroformate over 15 minutes.

-

After stirring for an additional 20 minutes, quench the reaction with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using a gradient of 0-10% ethyl acetate in hexane) to yield the final product.

Note: This protocol is for a related compound and may require optimization for the synthesis of this compound.

Spectroscopic Data

No experimentally determined spectroscopic data for this compound was found in the searched literature. For characterization, standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and infrared spectroscopy would be required.

For reference, the ¹H NMR data for the analogous chloro-compound, Ethyl 3-bromo-5-chloroisonicotinate, in DMSO-d₆ is reported as: δ 1.35 (t, 3H), 4.45 (q, 2H), 8.82 (s, 1H), 8.87 (s, 1H).[5] It is expected that the fluorine atom in the target compound would introduce additional couplings in the NMR spectra.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for drug discovery and development.[1] The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidates.

While the general utility of this compound as a building block is well-established by chemical suppliers, no specific examples of its incorporation into named drug candidates or its direct biological activity have been identified in the public literature. Its role is upstream in the drug discovery pipeline, providing a scaffold for the creation of novel chemical entities that may be investigated for a wide range of therapeutic targets.[1]

Safety and Handling

The material should be handled in a well-ventilated area by trained professionals. Safety data sheets (SDS) from the supplier should be consulted for detailed information on hazards, handling, and disposal. Typical hazard statements for similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Conclusion

This compound is a valuable research chemical with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental and biological data for this specific compound are sparse in the current literature, its structural similarity to other well-characterized intermediates allows for the confident prediction of its reactivity and the adaptation of existing synthetic protocols. Further research and publication of its specific applications will undoubtedly enhance its value to the scientific community.

References

Unveiling the Profile of a Key Synthetic Building Block: Ethyl 3-bromo-5-fluoroisonicotinate

For Immediate Release

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-bromo-5-fluoroisonicotinate, a key heterocyclic building block for researchers and scientists in the fields of drug development and materials science. This document compiles available data on its characteristics, safety, and synthetic background, while also highlighting areas where public domain information is currently limited.

Core Chemical Identity and Properties

This compound is a substituted pyridine derivative with the CAS Number 1214335-25-7. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1214335-25-7 | [1][2] |

| Molecular Formula | C₈H₇BrFNO₂ | [1][3] |

| Molecular Weight | 248.0491 g/mol | [3] |

| Purity | 95% - 98% (typical) | |

| Appearance | Not explicitly stated in public sources | N/A |

| Melting Point | Data not available in public sources | N/A |

| Boiling Point | Data not available in public sources | N/A |

| Density | Data not available in public sources | N/A |

| Solubility | Data not available in public sources | N/A |

Safety and Handling

Safety information for this compound is available from commercial suppliers. The compound is classified with the following GHS hazard and precautionary statements:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Recommended storage conditions are typically between 2-8°C or under -20°C in an inert atmosphere.[1]

Synthetic Considerations

The synthesis of the chloro-analogue involves the deprotonation of 3-bromo-5-chloropyridine using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with ethyl chloroformate. This electrophilic carboxylation at the 4-position of the pyridine ring yields the desired product. A similar approach, starting from 3-bromo-5-fluoropyridine, is a logical, though unconfirmed, pathway to this compound.

A generalized workflow for this proposed synthesis is outlined below.

Proposed Synthetic Pathway

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[3] Its bifunctional nature, possessing both a bromine and a fluorine substituent on the pyridine ring, allows for selective chemical modifications. These positions are amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions, respectively. This reactivity profile makes it a valuable component in the construction of novel compounds for:

-

Drug Discovery: As a key building block for the synthesis of biologically active molecules.[3] The pyridine core is a common scaffold in many pharmaceuticals.

-

Agrochemicals: For the development of new pesticides and herbicides.

-

Materials Science: In the creation of advanced materials with specific electronic or physical properties.[3]

Currently, there is no publicly available information linking this compound to specific biological targets or signaling pathways. Its role is upstream in the chemical synthesis of compounds that may have such activities.

Logical Relationship of Applications

The utility of this compound stems from its chemical reactivity, which enables the synthesis of diverse molecular structures for various applications.

Application Development Flow

Conclusion

This compound is a commercially available synthetic intermediate with established utility in several areas of chemical research and development. While its basic chemical identity is well-defined, a significant gap exists in the public domain regarding its detailed physical properties and specific, validated synthetic protocols. Researchers and scientists are encouraged to perform their own characterization and optimization for any application.

References

Ethyl 3-bromo-5-fluoroisonicotinate molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and a representative synthesis protocol for Ethyl 3-bromo-5-fluoroisonicotinate, a key building block in modern medicinal chemistry and material science.

Molecular Properties and Structure

This compound is a substituted pyridine derivative incorporating both bromine and fluorine atoms. These halogens impart unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2]

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₈H₇BrFNO₂ |

| Molecular Weight | 248.05 g/mol |

| CAS Number | 1214335-25-7 |

| Canonical SMILES | CCOC(=O)c1c(F)cncc1Br |

Molecular Structure Visualization

The structure of this compound is characterized by a pyridine ring substituted at the 3-position with a bromine atom, at the 5-position with a fluorine atom, and at the 4-position with an ethyl carboxylate group.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of a structurally analogous compound, Ethyl 3-bromo-5-chloroisonicotinate, which can be adapted for the synthesis of this compound by utilizing the corresponding starting material, 3-bromo-5-fluoropyridine.

Reaction Scheme

Methodology

-

Reaction Setup: A solution of lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.

-

Addition of Starting Material: A solution of 3-bromo-5-fluoropyridine in anhydrous THF is added dropwise to the cooled LDA solution. The reaction mixture is stirred at -78 °C for approximately 45 minutes.

-

Electrophilic Quench: Ethyl chloroformate is then added slowly to the reaction mixture over a period of 15-20 minutes. The mixture is stirred for an additional 20 minutes at -78 °C.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: The aqueous mixture is extracted multiple times with ethyl acetate. The combined organic layers are washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography (e.g., CombiFlash) using a gradient of ethyl acetate in hexane to afford the pure this compound.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a properly equipped laboratory setting. All chemical handling should be performed with appropriate safety precautions.

References

An In-depth Technical Guide to Ethyl 3-bromo-5-fluoroisonicotinate for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl 3-bromo-5-fluoroisonicotinate, a key building block in synthetic and medicinal chemistry. This document outlines its chemical properties, reliable suppliers for research-grade material, a detailed synthetic protocol, and an exemplary experimental procedure for its application in cross-coupling reactions, a common transformation in the development of novel therapeutic agents.

Chemical Properties and Supplier Information

This compound is a halogenated pyridine derivative widely utilized as an intermediate in the synthesis of complex organic molecules. Its distinct substitution pattern, featuring both a bromine and a fluorine atom, allows for selective functionalization, making it a valuable scaffold in drug discovery and materials science.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1214335-25-7 |

| Molecular Formula | C₈H₇BrFNO₂ |

| Molecular Weight | 248.05 g/mol |

| Appearance | Off-white to yellow solid |

| Purity | Typically ≥95% (research grade) |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Table 2: Sourcing of Research-Grade this compound

| Supplier | Reported Purity |

| A2B Chem | ≥95% |

| AOBChem | ≥97% |

| ChemicalBook | ≥95% |

| BLD Pharm | ≥97% |

| Parchem | Inquire for specifications |

Note: Purity levels are as reported by the suppliers and may vary. It is recommended to request a certificate of analysis for lot-specific data.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following protocol is adapted from established procedures for analogous compounds.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

A schematic for the synthesis of this compound.

Materials:

-

3-Bromo-5-fluoropyridine

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Ethyl chloroformate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of lithium diisopropylamide (LDA) in anhydrous THF under a nitrogen atmosphere and cooled to -78 °C, a solution of 3-bromo-5-fluoropyridine in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at -78 °C for 45 minutes.

-

Ethyl chloroformate is then added slowly to the reaction mixture.

-

After stirring for an additional 20 minutes at -78 °C, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Pyrazole Boronic Acid Derivative

This protocol is based on procedures described in patent literature for the synthesis of kinase inhibitor precursors and has been adapted for this specific substrate.

Reaction Scheme:

A general workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

A suitable pyrazole boronic acid or boronate ester derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound, the pyrazole boronic acid derivative, the palladium catalyst, and the base.

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon).

-

The solvent system (e.g., a mixture of 1,4-dioxane and water) is added.

-

The reaction mixture is heated to a specified temperature (typically between 80-120 °C) and stirred for several hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Role in Kinase Inhibitor Signaling Pathways

Substituted pyridines and pyrazoles are core structural motifs in a multitude of kinase inhibitors. These drugs often target specific signaling pathways that are dysregulated in diseases such as cancer. The products derived from this compound can serve as intermediates in the synthesis of inhibitors that target pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

MAPK/ERK signaling pathway with a hypothetical point of inhibition.

This guide serves as a foundational resource for researchers working with this compound. For specific applications and troubleshooting, consulting the primary literature and safety data sheets is strongly recommended.

Ethyl 3-bromo-5-fluoroisonicotinate safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Ethyl 3-bromo-5-fluoroisonicotinate (CAS No. 1214335-25-7), a versatile building block in pharmaceutical and chemical synthesis.[1] The information is compiled to assist researchers and professionals in handling this compound safely.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 1214335-25-7 | [1][2][3][4] |

| Molecular Formula | C8H7BrFNO2 | [1][4] |

| Molecular Weight | 248.0491 g/mol | [1] |

| Appearance | White to yellow Solid | [5] |

| Purity | 98.0% | [2] |

| Boiling Point | 159 °C / 318 °F | |

| Density | 1.506 g/cm3 (at 25 °C / 77 °F) | |

| Storage Temperature | 2-8°C | [5] |

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous chemical. The following hazard and precautionary statements are based on available safety data sheets.

Hazard Statements:

-

H226: Flammable liquid and vapour.

-

H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements: A comprehensive list of precautionary statements is provided below, categorized by prevention, response, storage, and disposal.

| Category | Precautionary Statement Code | Description |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6] |

| P233 | Keep container tightly closed. | |

| P240 | Ground/bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |

| P242 | Use only non-sparking tools. | |

| P243 | Take precautionary measures against static discharge. | |

| P260 | Do not breathe mist or vapours. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P262 | Do not get in eyes, on skin, or on clothing. | |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P284 | Wear respiratory protection. | |

| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7] |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | |

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P405 | Store locked up.[7] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols & Handling

Safe Handling Procedures:

-

Work under a chemical fume hood.

-

Do not inhale the substance or mixture.

-

Avoid the generation of vapours and aerosols.

-

Ensure adequate ventilation, especially in confined areas.[8]

-

Keep away from open flames, hot surfaces, and sources of ignition.[6]

-

Take precautionary measures against static discharge.

-

Wear appropriate personal protective equipment (PPE), including flame-retardant antistatic protective clothing, gloves, and eye/face protection.[8]

-

Wash hands and face thoroughly after handling.

Storage Conditions:

-

Keep the container tightly closed.[6]

-

Keep away from heat and sources of ignition.

-

Store in a locked-up area or one accessible only to qualified or authorized personnel.

-

Incompatible materials to avoid are strong oxidizing agents, strong bases, and strong reducing agents.[6]

First-Aid and Emergency Procedures

The following diagrams illustrate the recommended first-aid and spill response procedures.

Caption: First-aid measures for different exposure routes.

Caption: General workflow for spill response.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not extensively available in the public domain. However, based on the hazard classifications, it is known to be fatal if swallowed, inhaled, or in contact with skin. It is also very toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.

Symptoms of exposure may include coughing, shortness of breath, headache, nausea, and vomiting.

Stability and Reactivity

-

Reactivity: Vapour/air mixtures can be explosive with intense warming.

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[6] Also, avoid incompatible products.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[6]

-

Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, gaseous hydrogen fluoride (HF), fluorine, and bromine.[6][8]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Chemicals should be left in their original containers, and not mixed with other waste. Uncleaned containers should be handled in the same manner as the product itself.

References

- 1. a2bchem.com [a2bchem.com]

- 2. This compound | CAS#:1214335-25-7 | Chemsrc [chemsrc.com]

- 3. This compound | 1214335-25-7 [chemicalbook.com]

- 4. This compound [aobchem.com]

- 5. ethyl 2-bromo-5-fluoroisonicotinate | 1072206-72-4 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. epliportal.pli-petronas.com [epliportal.pli-petronas.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Ethyl 3-bromo-5-fluoroisonicotinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Ethyl 3-bromo-5-fluoroisonicotinate is a halogenated pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its unique trifunctionalized structure, featuring a pyridine core substituted with a bromine atom, a fluorine atom, and an ethyl ester group, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, particularly in the realm of medicinal chemistry and drug discovery, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a compound with the chemical formula C₈H₇BrFNO₂ and a molecular weight of approximately 248.05 g/mol .[1] Its unique substitution pattern significantly influences its reactivity and physical characteristics. While specific experimental data for some physical properties are not widely published, key identifiers and safety information are available.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214335-25-7 | [1][2] |

| Molecular Formula | C₈H₇BrFNO₂ | [1][2] |

| Molecular Weight | 248.05 g/mol | [1] |

| Purity | Typically ≥97% | [2] |

| Appearance | Not specified in available literature | |

| Storage Temperature | 2-8°C | [2] |

Safety Information:

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE) should be used when handling this compound.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Adapted from the chloro-analog)

This protocol is based on the synthesis of Ethyl 3-bromo-5-chloroisonicotinate and is expected to be applicable with minor modifications for the fluoro-derivative.

Materials:

-

3-Bromo-5-fluoropyridine

-

Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl chloroformate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of Lithium diisopropylamide (LDA) (approx. 1.05 eq) to the cooled solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 45-60 minutes.

-

Slowly add ethyl chloroformate (1.1-1.5 eq) to the reaction mixture, ensuring the temperature remains at -78 °C.

-

Continue stirring at -78 °C for an additional 30-60 minutes.

-

Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

dot

Caption: Synthetic workflow for this compound.

Key Reactions and Applications in Drug Discovery

The bromine atom on the pyridine ring of this compound is strategically positioned for various palladium-catalyzed cross-coupling reactions. This reactivity makes it a valuable building block for introducing molecular diversity and constructing complex scaffolds for biologically active molecules, particularly in the field of kinase inhibitors.[4][5][6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors that target the ATP-binding site.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid or ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, DME, toluene)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester, the palladium catalyst, and the base.

-

Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the coupled product.

dot

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne.[7][8][9] This reaction is crucial for synthesizing compounds with alkynyl linkers, which can act as rigid spacers or as precursors for further functionalization in drug candidates.

General Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (1-10 mol%)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.

-

Add the solvent and the base.

-

Add the terminal alkyne to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the crude product via column chromatography.

dot

Caption: General scheme of a Sonogashira cross-coupling reaction.

Application in Kinase Inhibitor Synthesis

The dysregulation of protein kinases is a hallmark of many diseases, including cancer.[10] Consequently, kinase inhibitors are a major class of therapeutic agents. The substituted pyridine core is a common scaffold in many FDA-approved kinase inhibitors. While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors are not prevalent in publicly available literature, its structural motifs are highly relevant. For instance, the synthesis of various bromo-pyrimidine analogues as tyrosine kinase inhibitors highlights the importance of halogenated heterocyclic building blocks in this field.[5][10] The strategic placement of the bromo and fluoro substituents on the isonicotinate scaffold allows for precise structural modifications to optimize binding affinity and selectivity for the target kinase.

Logical Relationship in Kinase Inhibitor Design:

dot

Caption: Role of the building block in kinase inhibitor discovery.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the development of novel pharmaceuticals. Its trifunctionalized nature allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery. The ability to readily introduce diverse substituents through Suzuki-Miyaura and Sonogashira couplings makes this compound an attractive starting material for the synthesis of complex molecules, including potent and selective kinase inhibitors. As the demand for new therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.

References

- 1. 1214335-25-7 | this compound | Boroncore [boroncore.com]

- 2. This compound [aobchem.com]

- 3. Ethyl 3-broMo-5-chloroisonicotinate synthesis - chemicalbook [chemicalbook.com]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 6. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Ethyl 3-bromo-5-fluoroisonicotinate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on high-purity Ethyl 3-bromo-5-fluoroisonicotinate, a key building block in the synthesis of novel pharmaceuticals. This document outlines commercial sources, purity specifications, and a detailed experimental protocol for its synthesis and purification, enabling researchers to confidently source and utilize this critical reagent in their discovery and development workflows.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a range of specialized chemical suppliers. The quality and purity of this reagent are critical for the success of subsequent synthetic steps and the development of active pharmaceutical ingredients. The following table summarizes the offerings from several key commercial vendors. Researchers are advised to request lot-specific Certificates of Analysis for detailed impurity profiles and analytical data.

| Supplier | CAS Number | Stated Purity | Analytical Data Availability |

| A2B Chem | 1214335-25-7 | 95% | Inquire for details |

| AOBChem USA | 1214335-25-7 | 97% | Inquire for details |

| BLD Pharm | 1214335-25-7 | Inquire for details | NMR, HPLC, LC-MS, UPLC & more available[1] |

| Boroncore | 1214335-25-7 | ≥98% | Inquire for details |

| ChemicalBook | 1214335-25-7 | Inquire for details | General properties available[2] |

| Chemsrc | 1214335-25-7 | 98.0%[2] | General properties available[2] |

| Parchem | 1036389-05-5 | Inquire for details | Inquire for details[3] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and purification of this compound. This procedure is adapted from a method reported for the synthesis of the analogous compound, Ethyl 3-bromo-5-chloroisonicotinate.[4]

Synthesis of this compound

Materials:

-

3-bromo-5-fluoropyridine

-

Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

-

Ethyl chloroformate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Addition of Starting Material: To the cooled LDA solution, slowly add a solution of 3-bromo-5-fluoropyridine in anhydrous THF, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 45 minutes.

-

Esterification: Slowly add ethyl chloroformate to the reaction mixture over a period of 15 minutes, ensuring the temperature remains at -78 °C. Continue stirring for an additional 20 minutes.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Allow the mixture to warm to room temperature, then extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel.

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of 0-10% ethyl acetate in hexane.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the prepared solvent system, collecting fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a pale yellow oil.

Workflow and Pathway Diagrams

To facilitate a clear understanding of the procurement and synthesis processes, the following diagrams have been generated.

References

The Dual Halogen Influence: Unpacking the Reactivity of Ethyl 3-bromo-5-fluoroisonicotinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-5-fluoroisonicotinate, a versatile heterocyclic building block, holds significant potential in the realms of pharmaceutical, agrochemical, and materials science. Its unique trifunctionalized pyridine core, featuring bromine, fluorine, and an ethyl ester group, offers a rich landscape for synthetic transformations. This guide delves into the nuanced roles of the bromine and fluorine substituents in modulating the reactivity of the pyridine ring, providing a comprehensive resource for professionals engaged in the design and synthesis of novel molecules.

Physicochemical Properties and Structural Features

This compound is a compound with the chemical formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol .[1][2] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a fluorine atom at the 5-position, and an ethyl carboxylate group at the 4-position (isonicotinate).

| Property | Value | Reference |

| Molecular Formula | C8H7BrFNO2 | [1][2] |

| Molecular Weight | 248.05 g/mol | |

| CAS Number | 1214335-25-7 | [1][2][3][4] |

| SMILES | CCOC(=O)c1c(F)cncc1Br | [1] |

The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule, governing its reactivity in various chemical transformations.

The Electronic Tug-of-War: Influence of Bromine and Fluorine on Reactivity

The reactivity of the pyridine ring in this compound is primarily dictated by the interplay of the electronic effects of the bromine and fluorine atoms. Both are halogens and thus exert a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. However, they differ in their mesomeric effects (+M) and their influence on different positions of the ring.

Fluorine's Role:

-

Strong Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the pyridine ring, making it more electron-deficient and generally less reactive towards electrophilic aromatic substitution.

-

Weak Mesomeric Effect (+M): While fluorine possesses lone pairs that can be donated to the ring, its +M effect is relatively weak compared to other halogens.

Bromine's Role:

-

Moderate Inductive Effect (-I): Bromine is less electronegative than fluorine, resulting in a weaker electron-withdrawing inductive effect.

-

Moderate Mesomeric Effect (+M): Bromine has a more significant +M effect than fluorine, which can partially offset its deactivating inductive effect. This effect is most pronounced at the ortho and para positions relative to the bromine atom.

This electronic balance makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common transformation for electron-deficient aromatic systems. The positions ortho and para to the activating ester group and the deactivating halogens are key sites for such reactions.

Synthetic Utility and Key Reactions

The unique substitution pattern of this compound opens doors to a variety of synthetic transformations, allowing for the introduction of diverse functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the two halogen substituents, makes it an excellent substrate for SNAr reactions. The bromine atom, being a better leaving group than fluorine, is typically displaced by nucleophiles.

Experimental Protocol: General Procedure for SNAr

A solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is treated with a nucleophile (1.1-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or NaH) if required. The reaction mixture is heated to a temperature ranging from 80 to 150 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

dot

Caption: General workflow for SNAr reactions.

Cross-Coupling Reactions

The bromine atom at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

Experimental Protocol: General Procedure for Suzuki Coupling

To a degassed mixture of this compound (1.0 eq), a boronic acid or ester (1.1-1.5 eq), and a base (e.g., K2CO3, Cs2CO3, or K3PO4) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME) is added a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) and a ligand if necessary. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

dot

Caption: Key steps in a Suzuki cross-coupling reaction.

Logical Relationship of Reactivity

The reactivity of this compound can be summarized by considering the directing effects of its substituents.

dot

References

An In-depth Technical Guide to Ethyl 3-bromo-5-fluoroisonicotinate: A Key Intermediate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromo-5-fluoroisonicotinate, a versatile heterocyclic building block crucial in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on a pyridine ring, offers a strategic platform for the synthesis of complex molecular architectures.[1] This document details its synthesis, key reactions, and applications, supported by experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 1214335-25-7 | [2] |

| Molecular Formula | C₈H₇BrFNO₂ | [2] |

| Molecular Weight | 248.05 g/mol | [2] |

| Boiling Point (Predicted) | 261.0 ± 40.0 °C | [2] |

| Density (Predicted) | 1.575 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-amino-5-bromopyridine. The first step involves the formation of the corresponding diazonium salt followed by a Schiemann-type reaction to introduce the fluorine atom, yielding 3-bromo-5-fluoropyridine. The second step is the introduction of the ethyl ester group at the 4-position of the pyridine ring.

Diagram: Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-bromo-5-fluoropyridine from 3-amino-5-bromopyridine

This procedure is based on a known method for the synthesis of fluoropyridines from aminopyridines.[3]

-

Materials: 3-amino-5-bromopyridine (10.0 g, 57.8 mmol), 50% Tetrafluoroboric acid (59 mL), Sodium nitrite (4.19 g, 60.7 mmol), Water (13 mL), Toluene (200 mL), Diethyl ether (150 mL), Dichloromethane, 32% Sodium hydroxide solution, Magnesium sulfate.

-

Procedure:

-

A solution of 3-amino-5-bromopyridine in 50% tetrafluoroboric acid is cooled to -10°C.

-

A solution of sodium nitrite in water is added dropwise, maintaining the temperature at -10°C.

-

The reaction mixture is stirred at -8°C for 1 hour.

-

Diethyl ether is added, and the crude diazonium salt is collected by filtration and washed with ether.

-

The crude diazonium salt is added in portions to preheated toluene at 80°C.

-

The reaction mixture is stirred at 90°C for 1 hour.

-

The organic phase is concentrated, and the residue is suspended in water.

-

The pH is adjusted to 11 with 32% sodium hydroxide solution.

-

The aqueous phase is extracted with dichloromethane.

-

The combined organic phases are washed with water, dried over magnesium sulfate, and concentrated.

-

The crude product is purified by vacuum distillation to yield 3-bromo-5-fluoropyridine.[3]

-

-

Expected Yield: 55%[3]

Step 2: Synthesis of this compound from 3-bromo-5-fluoropyridine

This protocol is analogous to the synthesis of related isonicotinates.

-

Materials: 3-bromo-5-fluoropyridine, Lithium diisopropylamide (LDA) solution, Anhydrous Tetrahydrofuran (THF), Ethyl chloroformate, Saturated Sodium bicarbonate solution, Ethyl acetate, Brine, Anhydrous Sodium sulfate.

-

Procedure:

-

A solution of LDA in anhydrous THF is cooled to -78°C under a nitrogen atmosphere.

-

A solution of 3-bromo-5-fluoropyridine in anhydrous THF is added dropwise at -78°C.

-

The reaction mixture is stirred at -78°C for 45 minutes.

-

Ethyl chloroformate is added slowly over 15 minutes.

-

After stirring for 20 minutes, the reaction is quenched with a saturated sodium bicarbonate solution.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The residue is purified by column chromatography to yield this compound.

-

-

Note: This is a general procedure; specific quantities and yields may vary.

Key Reactions and Applications in Drug Discovery

This compound is a valuable intermediate primarily due to its reactivity in palladium-catalyzed cross-coupling reactions. The bromine atom can be readily substituted with a variety of functional groups, allowing for the construction of diverse molecular libraries for drug screening.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst. This enables a range of coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.

Diagram: Cross-Coupling Reactions

Caption: Common cross-coupling reactions of the title compound.

Application in the Synthesis of Biologically Active Molecules

The substituted isonicotinate core, accessible through the reactions described above, is a common motif in many biologically active compounds. For instance, this intermediate is used in the synthesis of inhibitors of eIF4E (eukaryotic translation initiation factor 4E), a protein implicated in various cancers.

Experimental Protocol: Example of a Suzuki Coupling Reaction (General)

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water).

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

The solvent mixture is added, and the reaction is heated to the desired temperature (typically 80-100°C) with stirring.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

-

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and predictable reactivity in cross-coupling reactions make it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and materials.[1] The experimental protocols and data presented in this guide are intended to facilitate its use in research and development settings.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3-bromo-5-fluoroisonicotinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 3-bromo-5-fluoroisonicotinate, a key intermediate in the development of pharmaceuticals and other biologically active molecules.[1] The protocol is adapted from established methods for analogous halogenated pyridine derivatives.

Introduction

This compound is a substituted pyridine derivative containing bromine and fluorine atoms, which impart unique chemical properties valuable for the synthesis of novel compounds in drug discovery and materials science.[1] Its structural complexity makes it a versatile building block for creating a diverse range of molecules with potential therapeutic applications.[1] This protocol details a reproducible method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis of this compound is achieved through the ortho-lithiation of 3-bromo-5-fluoropyridine, followed by quenching with ethyl chloroformate. This reaction selectively introduces an ethoxycarbonyl group at the 4-position of the pyridine ring.

Overall Reaction:

3-Bromo-5-fluoropyridine + Ethyl Chloroformate → this compound

Quantitative Data Summary

| Product Name | Starting Materials | Reagents | Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Ethyl 3-bromo-5-chloroisonicotinate | 3-Bromo-5-chloropyridine, Ethyl chloroformate | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | 85 | >95 (by NMR) | [2] |

| This compound | 3-Bromo-5-fluoropyridine, Ethyl chloroformate | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | (Estimated ~80-90) | >95 (by NMR) | Adapted Protocol |

Experimental Protocol

This protocol is adapted from the synthesis of Ethyl 3-bromo-5-chloroisonicotinate and is expected to yield the desired product in high purity.[2]

Materials:

-

3-Bromo-5-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene)

-

Ethyl chloroformate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Low-temperature thermometer

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system (e.g., CombiFlash) or glass column

Procedure:

-

Reaction Setup:

-

To a dry three-necked flask under a nitrogen atmosphere, add anhydrous THF (20 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a 2 M solution of LDA (1.1 equivalents) to the cooled THF.

-

-

Formation of the Lithiated Intermediate:

-

In a separate flask, dissolve 3-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF (40 mL).

-

Slowly add the solution of 3-bromo-5-fluoropyridine to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 45 minutes.

-

-

Quenching with Ethyl Chloroformate:

-

Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture over 15 minutes, ensuring the temperature remains at -78 °C.

-

Stir the mixture for an additional 20 minutes at -78 °C.

-

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by flash chromatography using a gradient of 0-10% ethyl acetate in hexane to afford this compound as a pale yellow oil.

-

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the synthesis workflow and the proposed chemical transformation.

Caption: Synthesis workflow for this compound.

Caption: Chemical transformation for the synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using Ethyl 3-bromo-5-fluoroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing Ethyl 3-bromo-5-fluoroisonicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel substituted pyridine derivatives. The following sections offer insights into common reaction conditions, detailed step-by-step procedures, and visual guides to the experimental workflow and catalytic cycle.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. This reaction is widely employed in the synthesis of biaryls, polyolefins, styrenes, and substituted heterocycles. Its popularity stems from the mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.

For this compound, the Suzuki coupling enables the introduction of various aryl or heteroaryl substituents at the 3-position of the pyridine ring, a key transformation in the development of new pharmaceutical agents and functional materials.

Data Presentation: Key Reaction Components

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize common components used for the coupling of heteroaryl halides, which can be adapted for reactions with this compound.

Table 1: Commonly Used Palladium Catalysts and Ligands

| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A common and effective catalyst, though can be sensitive to air and moisture. |

| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1-5 | An air-stable catalyst, often used for challenging couplings. |

| Pd(OAc)₂ | Palladium(II) acetate | 1-5 | A common Pd(II) source, requires a ligand to be added separately. |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1-3 | A stable Pd(0) source, used with a variety of phosphine ligands. |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 2-10 | A bulky and electron-rich ligand, often effective for difficult couplings. |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 2-10 | Another highly effective Buchwald ligand for a broad range of substrates. |

Table 2: Common Bases and Solvents

| Base | Strength | Typical Equivalents | Solvent | Polarity | Notes |

| K₂CO₃ | Moderate | 2-3 | 1,4-Dioxane/Water | Polar Aprotic | A widely used and effective base/solvent system. |

| Na₂CO₃ | Moderate | 2-3 | Toluene/Water | Nonpolar/Polar | Another common biphasic system. |

| K₃PO₄ | Strong | 2-3 | 1,4-Dioxane/Water | Polar Aprotic | A stronger base, can be beneficial for less reactive substrates. |

| Cs₂CO₃ | Strong | 2-3 | 1,4-Dioxane | Polar Aprotic | Often used in challenging couplings where other bases fail. |

| KF | Mild | 2-3 | Tetrahydrofuran (THF) | Polar Aprotic | A milder base, can be useful for base-sensitive substrates. |

Experimental Protocols

The following protocols provide a general framework for performing Suzuki coupling reactions with this compound. Researchers should optimize these conditions for their specific arylboronic acid and desired scale.

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol describes a general method for the coupling of this compound with a generic arylboronic acid.

Reagents and Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-aryl-5-fluoroisonicotinate.

Protocol 2: Specific Example - Synthesis of Ethyl 3-(4-ethoxyphenyl)-5-fluoroisonicotinate

This protocol provides a specific example with calculated reagent quantities.

Reagents:

-

This compound (248 mg, 1.0 mmol)

-

(4-Ethoxyphenyl)boronic acid (182 mg, 1.1 mmol)

-

Pd(PPh₃)₄ (58 mg, 0.05 mmol)

-

K₂CO₃ (414 mg, 3.0 mmol)

-

1,4-Dioxane (8 mL, degassed)

-

Water (2 mL, degassed)

Procedure:

-

Follow the general procedure outlined in Protocol 1.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After workup and purification by column chromatography (10-30% ethyl acetate in hexanes), the product, Ethyl 3-(4-ethoxyphenyl)-5-fluoroisonicotinate, is expected as a solid.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols: Ethyl 3-bromo-5-fluoroisonicotinate in Pharmaceutical Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-5-fluoroisonicotinate is a versatile halogenated pyridine derivative that serves as a critical building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring bromo, fluoro, and ethyl ester functionalities, provides multiple reaction sites for medicinal chemists to elaborate complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of potent kinase inhibitors, with a specific focus on the development of c-Met kinase inhibitors for oncology applications.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1214335-25-7 |

| Molecular Formula | C₈H₇BrFNO₂ |

| Molecular Weight | 248.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol |

Application in c-Met Kinase Inhibitor Synthesis

This compound is a key precursor for the synthesis of potent and selective c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it an attractive target for therapeutic intervention.[3][4][5]

The bromine atom at the 3-position of the pyridine ring provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties. The fluorine atom at the 5-position can enhance binding affinity and modulate the physicochemical properties of the final compound. The ethyl ester at the 4-position can be readily hydrolyzed and converted to an amide, a common pharmacophore in kinase inhibitors.

A notable application of this compound is in the synthesis of triazolopyridazine-based c-Met inhibitors. These compounds have demonstrated significant inhibitory activity against the c-Met kinase.

Experimental Protocols

Protocol 1: Synthesis of a Triazolopyridazine c-Met Inhibitor Intermediate

This protocol describes the synthesis of a key intermediate from this compound, which can be further elaborated to generate a potent c-Met inhibitor.

Step 1: Hydrazinolysis of this compound

-

To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude 3-bromo-5-fluoroisonicotinohydrazide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclization to form the Triazolopyridazine Core

-

Suspend the 3-bromo-5-fluoroisonicotinohydrazide (1.0 eq) in a suitable solvent such as acetic acid.

-

Add a suitable cyclizing agent, for example, triethyl orthoformate (1.2 eq).

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield the triazolopyridazine intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the brominated triazolopyridazine intermediate with a boronic acid.

-

To a reaction vessel, add the brominated triazolopyridazine intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Biological Evaluation Protocols

Protocol 3: In Vitro c-Met Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against the c-Met kinase.

-

Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, MnCl₂, and a source of ATP.

-

Add the purified recombinant c-Met kinase enzyme to the wells of a 96-well plate.

-

Add the test compound at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).

-

Initiate the kinase reaction by adding a substrate peptide and ATP.

-

Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a commercially available kinase assay kit (e.g., Kinase-Glo®).[6]

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Protocol 4: Cell-Based c-Met Phosphorylation Assay

This protocol describes how to measure the inhibition of c-Met phosphorylation in a cellular context.

-

Plate a c-Met-dependent cancer cell line (e.g., GTL-16) in a 96-well plate and allow the cells to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified time.

-

Lyse the cells and quantify the amount of phosphorylated c-Met using an ELISA-based method or a cell-based assay technology like AlphaScreen™.[7][8]

-

Determine the IC₅₀ value for the inhibition of cellular c-Met phosphorylation.

Data Presentation

The following table summarizes the in vitro activity of a representative c-Met inhibitor synthesized using this compound as a starting material.

| Compound ID | c-Met IC₅₀ (nM) | Reference |

| Example Compound 1 | 10 | Patent WO 2007/138345 A1 |

Visualizations

c-Met Signaling Pathway

Caption: The c-Met signaling pathway and the point of intervention for inhibitors.

General Synthetic Workflow

Caption: Synthetic workflow for a c-Met inhibitor from the starting material.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. c-MET [stage.abbviescience.com]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Ethyl 3-bromo-5-fluoroisonicotinate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3-bromo-5-fluoroisonicotinate as a key intermediate in the synthesis of novel agrochemicals. The following sections detail a representative synthetic protocol for the preparation of a hypothetical pyridinecarboxamide fungicide, including reaction schemes, experimental procedures, and expected quantitative data.

Introduction

This compound is a versatile halogenated pyridine derivative that serves as a crucial building block in the development of new agrochemicals.[1] The presence of both bromine and fluorine atoms on the pyridine ring offers unique electronic properties and multiple reaction sites for further chemical modifications. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the fluorine atom can enhance the biological activity and metabolic stability of the final product. These characteristics make this compound an attractive starting material for the synthesis of a wide range of pesticides, including herbicides, fungicides, and insecticides.

Application: Synthesis of a Novel Pyridinecarboxamide Fungicide

Pyridinecarboxamides are an important class of fungicides known for their efficacy against a broad spectrum of fungal pathogens. The following protocol describes a hypothetical two-step synthesis of a novel pyridinecarboxamide fungicide from this compound. The synthesis involves an amidation reaction followed by a Suzuki coupling.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for the preparation of a novel pyridinecarboxamide fungicide.

Experimental Protocols

Step 1: Synthesis of 3-bromo-5-fluoro-N-(o-tolyl)isonicotinamide

This step involves the amidation of this compound with 2-aminotoluene.

Materials:

-

This compound (1.0 eq)

-

2-aminotoluene (1.2 eq)

-

Sodium tert-butoxide (1.5 eq)

-

Anhydrous Toluene

-

Nitrogen gas

Procedure:

-